molecular formula C16H18ClN3O2 B5732465 [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5732465
M. Wt: 319.78 g/mol
InChI Key: RBYGUFHTZJFRDC-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, an isoxazole ring, and a piperazine moiety. Its molecular formula is C16H17ClN2O2, and it has a molecular weight of 304.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves several steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of bis(trichloromethyl) carbonate as a reagent can replace more hazardous chemicals like sulfur oxychloride or phosphorus oxychloride, leading to a safer and more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final stages of cell wall synthesis. This leads to cell lysis and the death of the bacterial cell . The compound may also interact with other molecular pathways, depending on its specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a pharmaceutical agent by improving its binding affinity to biological targets and its overall stability .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGUFHTZJFRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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